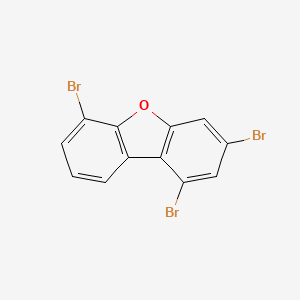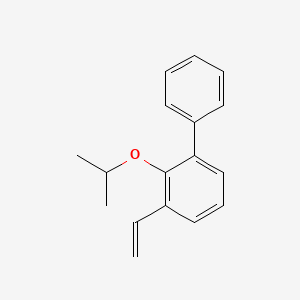![molecular formula C40H26N2 B14235832 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline CAS No. 494796-46-2](/img/structure/B14235832.png)
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a quinoxaline core substituted with two 4-(naphthalen-1-yl)phenyl groups, making it a subject of interest in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diketones substituted with 4-(naphthalen-1-yl)phenyl groups. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions . The reaction yields the desired quinoxaline derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Photodetectors: The compound’s sensitivity to light makes it suitable for use in organic photodetectors.
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism by which 2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it effective in applications like OLEDs and photodetectors. The molecular targets and pathways involved include interactions with dopant molecules and energy transfer processes that enhance electroluminescence and color purity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Known for its use in OLEDs due to its similar electroluminescent properties.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Used in organic electronics and solar cells for its charge transport properties.
Uniqueness
2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline stands out due to its specific quinoxaline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high-performance materials with excellent light-emitting and charge transport characteristics.
Propiedades
Número CAS |
494796-46-2 |
|---|---|
Fórmula molecular |
C40H26N2 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2,3-bis(4-naphthalen-1-ylphenyl)quinoxaline |
InChI |
InChI=1S/C40H26N2/c1-3-13-33-27(9-1)11-7-15-35(33)29-19-23-31(24-20-29)39-40(42-38-18-6-5-17-37(38)41-39)32-25-21-30(22-26-32)36-16-8-12-28-10-2-4-14-34(28)36/h1-26H |
Clave InChI |
WKUBIWMYPQIWPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
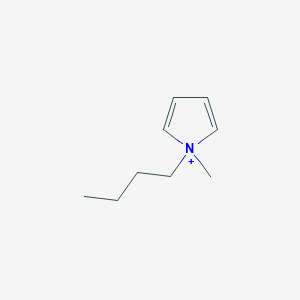
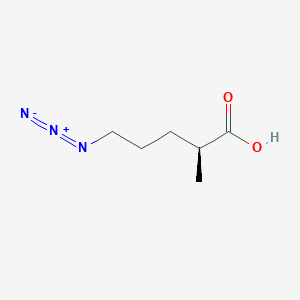
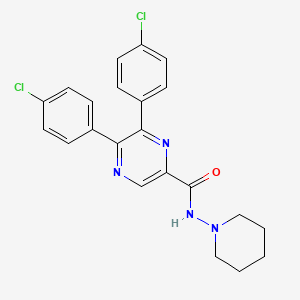
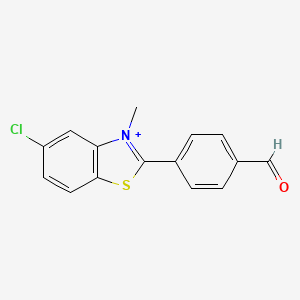

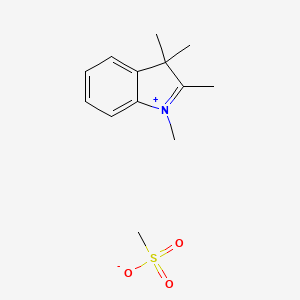
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)


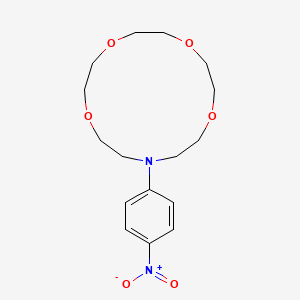
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
